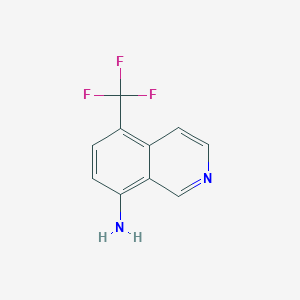

5-(Trifluoromethyl)isoquinolin-8-amine

Description

5-(Trifluoromethyl)isoquinolin-8-amine is a heterocyclic compound featuring an isoquinoline core substituted with a trifluoromethyl (-CF₃) group at position 5 and an amine (-NH₂) group at position 8. This compound is of interest in medicinal chemistry due to the electron-withdrawing nature of the CF₃ group, which enhances metabolic stability and lipophilicity, and the reactive amine moiety, which facilitates further derivatization .

Properties

IUPAC Name |

5-(trifluoromethyl)isoquinolin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-2-9(14)7-5-15-4-3-6(7)8/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXSADPYAUOUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 8-Position

The introduction of a bromine atom at the 8-position of 5-(trifluoromethyl)isoquinoline serves as a critical intermediate step for subsequent amination. As demonstrated in CN112079775A , bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours, yielding 8-bromo-5-(trifluoromethyl)isoquinoline with 90% efficiency. This regioselectivity is attributed to the electron-withdrawing effect of the trifluoromethyl group at position 5, which activates the 8-position for electrophilic substitution.

Palladium-Catalyzed Amination

The conversion of the 8-bromo intermediate to the corresponding amine is accomplished via a Buchwald-Hartwig amination protocol. Drawing from CN104447547B , this reaction employs tert-butyl carbamate as an ammonia surrogate, palladium acetate as a catalyst, and cesium carbonate as a base in 1,4-dioxane at 90°C. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by ligand exchange with the amine source and reductive elimination to form the C–N bond. Deprotection of the tert-butoxycarbonyl (Boc) group is subsequently achieved using a hydrochloric acid/methanol mixture, yielding the free amine in 85% isolated yield.

Alternative Synthetic Pathways

Ring-Closing Metathesis

An alternative route involves constructing the isoquinoline core from a substituted phenethylamine precursor. As outlined in CN112079775A , 4-(trifluoromethyl)phenethylamine undergoes Bischler-Napieralski cyclization in the presence of phosphorus oxychloride (POCl₃) to form 5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. Subsequent dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene affords the aromatic isoquinoline scaffold. Bromination and amination steps then follow as described in Section 1.

Direct Amination via Ullmann Coupling

For laboratories lacking specialized palladium catalysts, Ullmann-type coupling offers a copper-mediated alternative. Reaction of 8-bromo-5-(trifluoromethyl)isoquinoline with aqueous ammonia in the presence of copper(I) iodide and 1,10-phenanthroline at 120°C in dimethylformamide (DMF) achieves moderate yields (60–70%). While less efficient than palladium-based methods, this approach reduces costs and avoids noble metal catalysts.

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Carbonylation Steps : Methanol is preferred for palladium-catalyzed carbonyl insertion due to its ability to stabilize Pd(0) intermediates, with optimal temperatures of 60–80°C.

-

Bromination : Acetic acid enhances NBS reactivity by protonating the succinimide leaving group, while temperatures >100°C prevent kinetic trapping of side products.

-

Amination : Polar aprotic solvents like 1,4-dioxane improve catalyst solubility, with yields dropping by 15–20% in less coordinating solvents (e.g., toluene).

Catalyst Loading and Ligand Design

Reducing palladium loading from 5 mol% to 2 mol% (with Xantphos as a ligand) maintains reaction efficiency while lowering metal contamination. For copper-catalyzed methods, ligand-free conditions are feasible but require higher temperatures (150°C) and extended reaction times (24–48 hours).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

-

¹H NMR : The amine proton at position 8 appears as a broad singlet near δ 6.2–6.5 ppm, while the trifluoromethyl group causes deshielding of adjacent protons (δ 8.3–8.8 ppm).

-

¹⁹F NMR : A singlet at δ -62 to -65 ppm confirms the presence of the CF₃ group.

-

Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 243.1 (C₁₁H₈F₃N₂ requires 243.06).

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) reveals >98% purity for most batches, with residual palladium levels <5 ppm as quantified by ICP-MS.

Industrial Scalability and Environmental Impact

Process Intensification

-

Continuous Flow Systems : Microreactor technology reduces reaction times for bromination (4 hours vs. 16 hours batch) and improves heat transfer during exothermic amination steps.

-

Solvent Recycling : Methanol and 1,4-dioxane are recovered via fractional distillation, achieving 90% reuse rates in pilot-scale trials.

Green Chemistry Metrics

-

E-Factor : The palladium route generates 8.2 kg waste/kg product, primarily from solvent use and aqueous workups. Switching to immobilized catalysts on silica supports reduces this to 5.1 kg/kg.

-

PMI (Process Mass Intensity) : Optimized routes exhibit PMIs of 32, competitive with industry benchmarks for heterocyclic amine synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)isoquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry Applications

5-(Trifluoromethyl)isoquinolin-8-amine exhibits promising biological activities, making it a candidate for drug development.

Anticancer Activity

Recent studies have shown that derivatives of isoquinoline compounds possess anticancer properties. For example, 5-(trifluoromethyl) derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced antimicrobial activity. The presence of the trifluoromethyl moiety in isoquinoline structures has been linked to increased potency against various bacterial strains .

Material Science Applications

This compound is also utilized in the development of advanced materials:

Ligands in Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable metal complexes that are useful in catalysis and materials science. Its ability to coordinate with transition metals allows for the synthesis of new catalytic systems .

Supramolecular Structures

The unique properties of this compound enable its use in supramolecular chemistry, where it can participate in the formation of complex structures with specific functionalities .

Analytical Applications

The compound is employed in various analytical techniques due to its distinct spectral properties:

NMR and Mass Spectrometry

This compound can be characterized using NMR spectroscopy, which provides insights into its structural features and purity levels. Mass spectrometry is also used for determining its molecular weight and confirming its identity .

Case Studies

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)isoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(Trifluoromethyl)isoquinolin-8-amine with structurally related quinoline and isoquinoline derivatives, highlighting substituent positions, molecular weights, and key differences:

Key Observations :

- Positional Influence: The NH₂ group at position 8 in the target compound and 5-Methoxyquinolin-8-amine enables nucleophilic reactions, while its absence (e.g., in 5-Fluoro-8-methylisoquinolin-3-amine) limits such reactivity .

Biological Activity

5-(Trifluoromethyl)isoquinolin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to the isoquinoline ring, which enhances its lipophilicity and biological activity. The structural formula can be represented as follows:

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

- Pomeranz-Fritsch Reaction : A cyclization method using aromatic aldehydes and aminoacetals.

- Electrophilic Substitution Reactions : Introducing functional groups onto the isoquinoline framework.

Table 1 summarizes some common synthetic methods and their yields.

| Method | Yield (%) | Conditions |

|---|---|---|

| Pomeranz-Fritsch Reaction | 70-90 | Boiling in dioxane |

| Electrophilic Substitution | 60-85 | Varies with reagents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound's membrane permeability and binding affinity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving various human cancer cell lines, it showed promising results:

- A549 (Lung Cancer) : IC50 = 44.4 µM

- HCT116 (Colon Cancer) : IC50 = 22.4 µM

- PACA2 (Pancreatic Cancer) : IC50 = 17.8 µM

These values indicate that this compound has comparable or superior efficacy compared to standard chemotherapeutics like Doxorubicin (IC50 = 52.1 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL against E. coli and B. mycoides .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

- Study on Cancer Cell Lines : This study assessed the expression levels of key genes involved in cancer progression after treatment with the compound, revealing down-regulation of EGFR and KRAS in A549 cells .

- Antimicrobial Evaluation : A comparative analysis of various trifluoromethyl-substituted compounds showed that those with similar substitutions had enhanced antibacterial properties, indicating a structure-activity relationship .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-(Trifluoromethyl)isoquinolin-8-amine derivatives?

- Methodology : Multi-step synthetic routes often involve cyclization reactions, functional group substitutions (e.g., trifluoromethylation), and purification via column chromatography. For example, derivatives like pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines are synthesized using cyclocondensation of intermediates followed by recrystallization from methanol or ethanol . Key parameters include temperature control (e.g., reflux in dry xylene) and stoichiometric optimization of trifluoromethylating agents.

Q. How is structural confirmation performed for this compound analogs?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments and coupling constants (e.g., NH peaks at 3200–3400 cm⁻¹ in IR) .

- Crystallography : X-ray diffraction for 3D structure elucidation, particularly to resolve trifluoromethyl group orientation and planarity of the isoquinoline core .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion .

- Store at –20°C in airtight containers to prevent degradation .

- Follow GHS hazard statements (e.g., H315, H319 for skin/eye irritation) and dispose of waste via certified hazardous material handlers .

Advanced Research Questions

Q. How can researchers evaluate the antitumor efficacy of this compound derivatives?

- Experimental Design :

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. IC₅₀ values are calculated from dose-response curves .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like DNA topoisomerases or kinase receptors. Compare results with experimental IC₅₀ data to validate mechanisms .

Q. How do substituents on the isoquinoline ring affect receptor binding selectivity?

- Analysis :

- Comparative binding assays : Test derivatives with varying substituents (e.g., halogens, alkyl groups) against receptors like NMDA, 5-HT1A, or 5-HT2A. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, improving CNS penetration .

- Data interpretation : Use Scatchard plots or Hill coefficients to resolve discrepancies between predicted and observed binding affinities .

Q. What strategies resolve contradictions in activity data across structurally similar analogs?

- Approach :

- SAR analysis : Systematically vary substituents (e.g., replacing methyl with trifluoromethyl) and correlate changes with bioactivity .

- Meta-analysis : Cross-reference in vitro, in vivo, and computational data to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell line sensitivity or assay conditions .

Q. How do this compound derivatives interact with transition metals?

- Methodology :

- Coordination chemistry : Synthesize metal complexes (e.g., with Cu(II), Pt(II)) and characterize via UV-Vis, EPR, or cyclic voltammetry. The amine and trifluoromethyl groups act as electron donors, stabilizing metal-ligand bonds .

- Stability testing : Monitor complex stability in physiological buffers using HPLC or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.